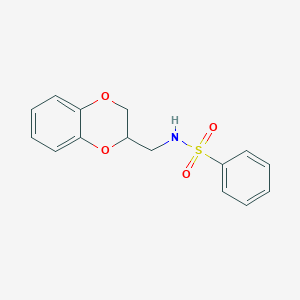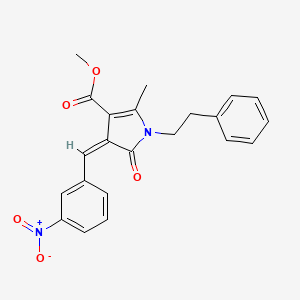![molecular formula C28H30BrNO4 B11639087 2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11639087.png)
2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3311~3,7~]dec-1-ylcarbonyl)phenylalaninate is a complex organic compound that features a unique combination of a bromophenyl group, an oxoethyl group, and a tricyclo[3311~3,7~]decane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate typically involves multiple steps. One common approach is to start with the bromination of phenylalanine to introduce the bromophenyl group. This is followed by the formation of the oxoethyl group through an oxidation reaction. The final step involves the coupling of the tricyclo[3.3.1.1~3,7~]decane structure with the bromophenyl-oxoethyl intermediate under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate undergoes various chemical reactions, including:
Oxidation: The oxoethyl group can be further oxidized to form carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the oxoethyl group can yield carboxylic acids, while substitution of the bromine atom can yield hydroxyl or amino derivatives .
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The tricyclo[3.3.1.1~3,7~]decane structure provides stability and enhances the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromoadamantane: Similar in structure but lacks the phenylalaninate group.
1-aminoadamantane: Contains an amino group instead of the bromophenyl group.
1-adamantyl cyanide: Features a cyanide group instead of the oxoethyl group.
Uniqueness
2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse applications and potential as a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C28H30BrNO4 |
|---|---|
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 2-(adamantane-1-carbonylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C28H30BrNO4/c29-23-8-6-22(7-9-23)25(31)17-34-26(32)24(13-18-4-2-1-3-5-18)30-27(33)28-14-19-10-20(15-28)12-21(11-19)16-28/h1-9,19-21,24H,10-17H2,(H,30,33) |
Clé InChI |
PJINPOPXDIJULF-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-tert-butyl-2-methylbenzenesulfonamide](/img/structure/B11639006.png)
![{3-[(dimethylcarbamoyl)oxy]pyridin-2-yl}-N,N-dimethyl-N-{[(octahydro-1H-2,5-methanoinden-6-ylcarbonyl)oxy]methyl}methanaminium](/img/structure/B11639018.png)
![ethyl (2E)-2-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)hydrazinecarboxylate](/img/structure/B11639019.png)
![2,3-Dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B11639023.png)



![6-Amino-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639052.png)
![Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11639054.png)
![1-(4-Bromo-benzenesulfonyl)-4-[3-(3,5-dimethyl-pyrazol-1-yl)-4-nitro-phenyl]-piperazine](/img/structure/B11639062.png)
![5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639063.png)
![Methyl 2-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B11639070.png)
![3-{[4-(4-ethoxybenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B11639076.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639078.png)
